molecular formula C12H13NO2 B184682 2-ethyl-2-(methylamino)-1H-indene-1,3(2H)-dione CAS No. 20915-57-5

2-ethyl-2-(methylamino)-1H-indene-1,3(2H)-dione

Cat. No.: B184682
CAS No.: 20915-57-5
M. Wt: 203.24 g/mol
InChI Key: LDYGJOOHMBDCHE-UHFFFAOYSA-N
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Description

2-ethyl-2-(methylamino)-1H-indene-1,3(2H)-dione is an organic compound with a unique structure that includes an indene backbone and functional groups that contribute to its reactivity and applications

Preparation Methods

The synthesis of 2-ethyl-2-(methylamino)-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the alkylation of indene derivatives followed by functional group transformations to introduce the ethyl and methylamino groups. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

2-ethyl-2-(methylamino)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-ethyl-2-(methylamino)-1H-indene-1,3(2H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s derivatives may have biological activity, making it useful in drug discovery and development.

    Industry: It can be used in the production of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2-ethyl-2-(methylamino)-1H-indene-1,3(2H)-dione involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The specific pathways involved depend on the compound’s structure and the nature of the target.

Comparison with Similar Compounds

Similar compounds to 2-ethyl-2-(methylamino)-1H-indene-1,3(2H)-dione include:

    1H-Indene, 2,3-dihydro-1,3-dimethyl-: This compound has a similar indene backbone but different functional groups.

    1H-Inden-1-one, 2,3-dihydro-: Another indene derivative with a ketone functional group.

    1H-Indene, 1-ethyl-2,3-dihydro-: Similar structure with an ethyl group but lacks the methylamino group

This overview provides a detailed look at this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

20915-57-5

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

2-ethyl-2-(methylamino)indene-1,3-dione

InChI

InChI=1S/C12H13NO2/c1-3-12(13-2)10(14)8-6-4-5-7-9(8)11(12)15/h4-7,13H,3H2,1-2H3

InChI Key

LDYGJOOHMBDCHE-UHFFFAOYSA-N

SMILES

CCC1(C(=O)C2=CC=CC=C2C1=O)NC

Canonical SMILES

CCC1(C(=O)C2=CC=CC=C2C1=O)NC

20915-57-5

Related CAS

23780-36-1 (hydrochloride)

Synonyms

2-ethyl-2-methylamino-1,3-indanedione hydrochloride
methindione
methindione hydrochloride
methindione tosylate
metindion

Origin of Product

United States

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